rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
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Overview
Description
rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid: is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrazole ring and an oxolane ring, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the formation of the oxolane ring followed by the introduction of the pyrazole moiety. One common method includes the cyclization of a suitable diol precursor under acidic conditions to form the oxolane ring. The pyrazole ring can then be introduced through a condensation reaction with a hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and condensation steps efficiently.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- 2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- 2-(1H-pyrazol-4-yl)oxolane-3-carboxylic acid derivatives
This detailed article provides a comprehensive overview of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1807939-18-9 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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